molecular formula C18H14N4O5S B2825441 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide CAS No. 312591-40-5

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide

Cat. No.: B2825441
CAS No.: 312591-40-5
M. Wt: 398.39
InChI Key: IJBWIOOCLPCRRA-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is a synthetic small molecule featuring a thiazole core, a common scaffold in medicinal chemistry known for diverse biological activities . This compound is supplied for research use only, specifically for high-throughput screening campaigns and early-stage drug discovery to identify new biologically active hits. Thiazole derivatives analogous to this compound have demonstrated significant research value across multiple fields. Structural similarities to published compounds suggest potential as a tyrosinase inhibitor for investigating hyperpigmentation disorders . Furthermore, N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), serving as essential pharmacological tools for studying this atypical Cys-loop receptor . Other research into thiazole derivatives highlights their promise as scaffolds for developing novel agents against multidrug-resistant Gram-positive bacterial and fungal pathogens . The mechanism of action for this chemical series is often allosteric modulation or enzyme inhibition , making them valuable for probing complex biological pathways. Researchers can utilize this compound to explore these and other therapeutic areas.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-10-3-4-11(2)14(7-10)15-9-28-18(19-15)20-17(23)13-6-5-12(21(24)25)8-16(13)22(26)27/h3-9H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBWIOOCLPCRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Substitution with 2,5-Dimethylphenyl Group: The thiazole ring is then substituted with a 2,5-dimethylphenyl group through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl groups on the phenyl ring.

    Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is oxidized.

    Reduction: Reduction of nitro groups yields corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide typically involves the reaction of thiazole derivatives with dinitrobenzamide precursors. The compound's structure consists of a thiazole ring linked to a dinitrobenzamide moiety, which contributes to its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the molecular structure and purity of synthesized compounds .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening Results
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against multiple bacterial strains. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 1.27 µM against Staphylococcus aureus and 1.43 µM against Escherichia coli, indicating potent antibacterial activity .

CompoundMIC (µM)Target Pathogen
This compound1.27Staphylococcus aureus
This compound1.43Escherichia coli
Other Thiazole DerivativesVariesVarious Fungal Strains

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation.

Case Study: Anticancer Activity Evaluation
In vitro studies using the human breast adenocarcinoma cell line (MCF7) revealed that this compound exhibits promising anticancer activity. The compound demonstrated an IC50 value of 5.85 µM, which is comparable to standard chemotherapeutic agents .

CompoundIC50 (µM)Cancer Cell Line
This compound5.85MCF7 (Breast Cancer)
Standard Drug (e.g., 5-FU)9.99MCF7

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups could participate in redox reactions, while the thiazole ring might engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Compound Name Substituents on Benzamide/Thiazole Biological Activity IC₅₀/Activity Level Reference
Target Compound 2,4-Dinitrobenzamide, 2,5-dimethylphenyl-thiazole Not explicitly reported (hypothesized: herbicide/adjuvant) N/A -
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Piperidinylsulfonyl benzamide, 2,5-dimethylphenyl-thiazole TLR adjuvant enhancer High NF-κB signal prolongation
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Chlorobenzamide, phenyl-thiazole Anti-inflammatory (carrageenan-induced edema) IC₅₀: ~10 µM
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Hydroxynaphthalene-carboxamide, 3,5-dimethylphenyl PET inhibition in spinach chloroplasts IC₅₀: ~10 µM
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Acetamide, 4-hydroxy-3-methoxyphenyl-thiazole Non-selective COX-1/COX-2 inhibitor IC₅₀: 9.01 mM (COX-1), 11.65 mM (COX-2)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance reactivity and target binding.
  • Lipophilicity : The 2,5-dimethylphenyl group on the thiazole ring increases lipophilicity, similar to analogs in PET inhibition studies, where higher lipophilicity correlates with enhanced membrane penetration and activity .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Compound Name logP (Predicted) Solubility (Water) pKa
Target Compound ~3.5 (highly lipophilic) Low (due to nitro groups) ~2.5 (nitro group acidity)
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide ~2.8 Moderate (sulfonamide polarity) ~4.0
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ~3.0 Low ~8.5 (phenolic OH)
N-(4-Phenyl-1,3-thiazol-2-yl)-3-trifluoromethylbenzamide (5n) ~4.2 Very low ~3.0 (trifluoromethyl)

Key Observations :

  • The target compound’s 2,4-dinitrobenzamide group reduces water solubility compared to sulfonamide or hydroxy-substituted analogs but may improve stability in hydrophobic environments.
  • pKa : Nitro groups lower the pKa, increasing acidity, which could influence binding to basic residues in target proteins .

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is a synthetic compound that belongs to the thiazole class of organic compounds. Its unique structure provides it with significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O4SC_{16}H_{14}N_{4}O_{4}S with a molecular weight of 366.37 g/mol. The compound features a thiazole ring linked to a 2,4-dinitrobenzamide moiety.

PropertyValue
Molecular FormulaC16H14N4O4S
Molecular Weight366.37 g/mol
CAS Number4127030

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit notable antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains and fungi.

  • Mechanism of Action : The thiazole moiety can interact with microbial enzymes and receptors, disrupting their function and leading to cell death. This mechanism is particularly effective against Gram-positive bacteria and certain resistant fungal strains.
  • Case Studies :
    • A study demonstrated that derivatives of thiazole exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.03 μg/mL against Candida albicans, indicating strong antifungal activity .
    • Another investigation highlighted the compound's effectiveness against drug-resistant Staphylococcus aureus, suggesting its potential in treating resistant infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

  • Cell Proliferation Inhibition : In vitro studies revealed significant inhibition of cell proliferation in lung cancer cell lines (A549 and HCC827) with IC50 values indicating effective cytotoxicity .
  • Mechanism of Action : The compound is believed to induce apoptosis through the activation of specific pathways involved in cancer cell metabolism. It may inhibit key enzymes that facilitate tumor growth and survival.

Comparative Analysis

To understand the unique properties of this compound better, a comparison with similar compounds is essential.

Compound NameBiological ActivityIC50 (µM)
This compoundAntimicrobial & Anticancer6.26 (A549)
5-Nitrothiophene-2-carboxamideAntifungal0.25
Benzimidazole derivativesAntitumorVariable

Q & A

Q. What are the key steps and reagents involved in synthesizing N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide?

The synthesis typically involves:

  • Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under basic conditions .
  • Functionalization : Introduction of the 2,5-dimethylphenyl group via nucleophilic substitution or coupling reactions .
  • Amide coupling : Reaction of the thiazole intermediate with 2,4-dinitrobenzoyl chloride in anhydrous solvents (e.g., DCM or THF) . Key reagents include pyridine (for acid scavenging), Pd/C for catalytic reductions, and chromatography (e.g., silica gel) for purification .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and amide bond formation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers observed in similar thiazole derivatives) .
  • HPLC : For purity assessment (>95% typically required for biological assays) .

Q. What are the known biological activities of this compound?

While direct data on this compound is limited, structurally related thiazole derivatives exhibit:

  • Antimicrobial activity : Disruption of microbial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase) .
  • Anticancer potential : Induction of apoptosis via caspase-3 activation or inhibition of tubulin polymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Temperature control : Maintain 0–5°C during amide coupling to prevent nitro group reduction .
  • Solvent selection : Use aprotic solvents (e.g., DMF) to avoid hydrolysis of intermediates .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling efficiency .
  • Inert atmospheres : Employ argon/nitrogen to prevent oxidation of thiol intermediates .

Q. How can computational methods predict the compound’s binding interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR in anaerobic organisms) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR modeling : Correlate nitro group electron-withdrawing effects with bioactivity .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to confirm IC50_{50} consistency .
  • Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify target selectivity .
  • Mechanistic studies : Use Western blotting to confirm apoptosis markers (e.g., PARP cleavage) .

Q. How do the nitro groups influence the compound’s reactivity and stability?

  • Electrophilicity : The 2,4-dinitrobenzamide moiety enhances susceptibility to nucleophilic attack (e.g., by thiols in enzyme active sites) .
  • Photodegradation : Nitro groups may cause instability under UV light; stability studies in dark vs. light conditions are recommended .
  • Redox activity : Cyclic voltammetry can assess nitro reduction potentials (e.g., -0.5 V vs. Ag/AgCl) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2:1 ratio of benzoyl chloride to thiazole amine) to minimize unreacted intermediates .
  • Continuous flow systems : Implement microreactors for improved heat transfer and yield (>80%) .

Q. How can derivatives be designed to improve bioactivity or reduce toxicity?

  • Substituent modification : Replace nitro groups with trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups .
  • Prodrug strategies : Introduce ester linkages for hydrolytic activation in target tissues .
  • Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity before in vivo testing .

Q. How is the compound’s stability evaluated under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24–72h and monitor degradation via HPLC .
  • Serum stability : Test in 10% FBS at 37°C to assess protein binding or esterase-mediated hydrolysis .
  • Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds .

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